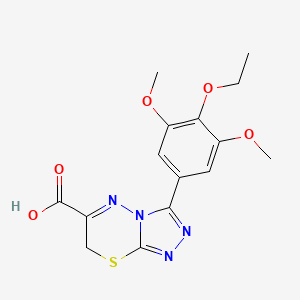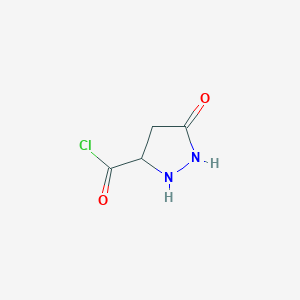![molecular formula C17H15ClN2O3S B12917077 1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- CAS No. 540740-92-9](/img/structure/B12917077.png)
1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- is a synthetic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound has shown potential in various scientific research applications, including its role as a brain-type glycogen phosphorylase inhibitor .
準備方法
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- involves several steps. One common method includes the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators . The reaction conditions typically involve the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents .
化学反応の分析
1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be performed using reagents like N,N-dimethylmethylene ammonium chloride in acetic acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
This compound has been extensively studied for its potential therapeutic effects. It has shown promise as a brain-type glycogen phosphorylase inhibitor, which could be beneficial in treating ischemic brain injury . Additionally, it has been used in the preparation of potential fructose bisphosphatase inhibitors and protein kinase Cθ inhibitors . Its ability to cross the blood-brain barrier makes it a valuable candidate for neurological research .
作用機序
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- involves its interaction with brain-type glycogen phosphorylase (PYGB). By inhibiting PYGB, the compound can reduce glucose content, improve cellular energy metabolism, and control cell apoptosis . This regulation of glucose metabolism and inhibition of apoptosis-related proteins contribute to its protective effects against cerebral ischemia-reperfusion injury .
類似化合物との比較
Similar compounds include other indole derivatives such as 5-(aminocarbonyl)-1H-indole and 5-carboxamidoindole . Compared to these compounds, 1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- has unique properties due to its specific substitutions, which enhance its ability to inhibit brain-type glycogen phosphorylase and cross the blood-brain barrier .
Conclusion
1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- is a compound with significant potential in scientific research, particularly in the field of neurology. Its unique chemical structure and ability to interact with specific molecular targets make it a valuable candidate for further study and potential therapeutic applications.
特性
CAS番号 |
540740-92-9 |
|---|---|
分子式 |
C17H15ClN2O3S |
分子量 |
362.8 g/mol |
IUPAC名 |
5-chloro-3-(2,4-dimethylphenyl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H15ClN2O3S/c1-9-3-6-14(10(2)7-9)24(22,23)16-12-8-11(18)4-5-13(12)20-15(16)17(19)21/h3-8,20H,1-2H3,(H2,19,21) |
InChIキー |
DVKJMWLZPHIJIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one](/img/structure/B12916997.png)
![5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12917005.png)



![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)

![4-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12917051.png)






